molecular formula C7H10N4O B2668318 1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-methoxyethyl)- CAS No. 959432-03-2

1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-methoxyethyl)-

Cat. No. B2668318
CAS RN: 959432-03-2
M. Wt: 166.184
InChI Key: KHHMRTYUGKBBJQ-UHFFFAOYSA-N
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Description

“1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-methoxyethyl)-” is a chemical compound with the CAS Number: 959432-03-2 . It has a molecular weight of 166.18 . The compound is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a simple route to 3-oxoalkanonitrile, a precursor of the title compounds, involves the reaction of enaminones with hydroxylamine hydrochloride in ethanol to yield aldoximes. These aldoximes are then readily converted into the desired compound in a basic medium .


Molecular Structure Analysis

The molecular structure of “1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-methoxyethyl)-” can be represented by the InChI code: 1S/C7H10N4O/c1-12-3-2-11-5-6(4-8)7(9)10-11/h5H,2-3H2,1H3,(H2,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-methoxyethyl)-” include a molecular weight of 166.18 and a molecular formula of C7H10N4O . It appears as a powder and is typically stored at room temperature .

Scientific Research Applications

Synthesis of Multicomponent Pyrazole-4-carbonitrile Derivatives

This compound is used in the synthesis of pyrazole and its derivatives through a multicomponent reaction using SPVA as a heterogeneous acid catalyst . The synthesized SPVA catalyst was then tested for its activity toward a multicomponent reaction of aromatic aldehyde, malononitrile, and phenyl hydrazine .

Use in Heterocyclic Chemistry

Heterocyclic compounds hold an important place in medicinal chemistry that show potent biological activity . Pyrazole-4-carbonitrile derivatives can take part in different types of cross-coupling reactions .

Use in Polymer and Supra-molecular Chemistry

Some heterocycles, including pyrazole-4-carbonitrile derivatives, are used in polymer and supra-molecular chemistry .

Use in Cosmetic and Food Industry

Pyrazole-4-carbonitrile derivatives are also used in the cosmetic industry and food industry .

Synthesis of Pyrazole-4-carbonitrile-based Heterocycles

A novel class of pyrazole-4-carbonitrile-based heterocycles can be synthesized starting from 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile .

Use in Antioxidant and Antimicrobial Evaluation

The compound “5-(4-methoxyphenyl)-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazole-4-carbonitrile” is used in the evaluation of antioxidant and antimicrobial properties .

One-pot Synthesis of Pyrazole-4-carbonitrile

One-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride forms the corresponding oxime using formic acid as a medium . Further dehydration of oxime using a catalytic amount of orthophosphoric acid affords novel pyrazole-4-carbonitrile .

Use in Biological Applications

Functionalized pyrazole derivatives are known to exhibit antioxidant, antiandrogen, anesthetic, antidiabetic, antifungal, and antiinflammatory activities . Additionally, some pyrazole derivatives show potential anticancer and antibacterial activities .

Safety and Hazards

The compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-1-(2-methoxyethyl)pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-12-3-2-11-5-6(4-8)7(9)10-11/h5H,2-3H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHMRTYUGKBBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C(=N1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(2-methoxyethyl)-1h-pyrazole-4-carbonitrile

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